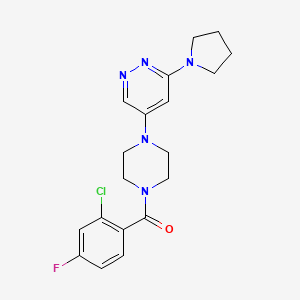

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN5O/c20-17-11-14(21)3-4-16(17)19(27)26-9-7-24(8-10-26)15-12-18(23-22-13-15)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZCAVKONQWHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common approach is the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine, followed by oxidation reactions to introduce the necessary functional groups . The reaction conditions often involve the use of glacial acetic acid and other reagents to facilitate the transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like glacial acetic acid, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes.

Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidinyl and piperazinyl groups are known to enhance binding affinity and selectivity towards certain biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Aromatic Substituents : The target’s 2-chloro-4-fluorophenyl group is distinct from trifluoromethylphenyl (11a, 21) or methanesulfonylphenyl (EP 1 808 168) analogs, which may alter steric and electronic profiles.

- Heterocycles: The pyridazine core in the target contrasts with pyrimidine (11a), thiophene (21), or pyridazinone (Acta Cryst.) systems. Pyrrolidin-1-yl substitution is unique compared to morpholine (EP 2 402 347) or triazole (RSC) groups.

- Functional Groups : The absence of sulfonyl groups (common in 11a, EP patents) may reduce polarity compared to analogs like 11a or EP 1 808 168 derivatives .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparisons

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone, with the CAS number 1796994-05-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 389.9 g/mol. The structure features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClFN5O |

| Molecular Weight | 389.9 g/mol |

| CAS Number | 1796994-05-2 |

| Structure | Chemical Structure |

Synthesis

The synthesis of (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperazine Ring : The piperazine moiety is synthesized through cyclization reactions involving suitable precursors.

- Introduction of Chloro and Fluoro Groups : These substituents are introduced via halogenation reactions on the phenyl ring.

- Attachment of the Pyridazine and Pyrrolidine Moieties : These groups are incorporated through nucleophilic substitution or coupling reactions.

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer activities. Its structure allows for interaction with various biological targets, potentially modulating enzymatic and receptor activities.

- Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Research has indicated that derivatives of this compound may induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

The mechanism by which (2-Chloro-4-fluorophenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone exerts its effects is likely multifaceted:

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes critical in disease pathways, thereby altering disease progression.

Case Studies

Recent research has focused on evaluating the efficacy of this compound in various biological assays:

- Study on Anticancer Activity : A study published in Molecules demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.